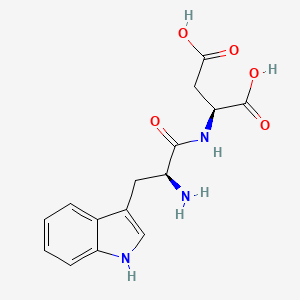

H-TRP-ASP-OH

概要

説明

L-トリプトファン-L-アスパラギン酸は、L-トリプトファンとL-アスパラギン酸という2つのアミノ酸からなるジペプチドです。L-トリプトファンは必須アミノ酸であり、L-アスパラギン酸は非必須アミノ酸です。

2. 製法

合成経路と反応条件

L-トリプトファン-L-アスパラギン酸の合成は、通常、ペプチド結合形成技術を用いてL-トリプトファンとL-アスパラギン酸を結合させることから始まります。一般的な方法の1つは、ジシクロヘキシルカルボジイミド(DCC)などのカルボジイミドカップリング剤を、N-ヒドロキシスクシンイミド(NHS)などの触媒の存在下で使用する方法です。反応は通常、室温でジメチルホルムアミド(DMF)などの有機溶媒中で行われます。

工業生産方法

L-トリプトファン-L-アスパラギン酸の工業生産は、微生物発酵プロセスによって達成できます。大腸菌またはコリネバクテリウムグルタミカムなどの遺伝子組み換え株を使用して、個々のアミノ酸を生成し、その後化学的に結合させてジペプチドを形成します。 この方法は、従来の化学合成と比較して、コスト効率が高く、環境に優しいです .

3. 化学反応の分析

反応の種類

L-トリプトファン-L-アスパラギン酸は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: L-トリプトファンのインドール環は、酸化されてキヌレニン誘導体を生成する可能性があります。

還元: 還元反応は、L-アスパラギン酸のカルボキシル基を修飾する可能性があります。

置換: アミノ基とカルボキシル基は、置換反応に関与して誘導体を形成する可能性があります。

一般的な試薬と条件

酸化: 酸性条件下での過酸化水素または過マンガン酸カリウム。

還元: 無水条件下での水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

置換: トリエチルアミンなどの塩基の存在下でのアシルクロリドまたは無水物。

主な生成物

酸化: L-トリプトファンからのキヌレニン誘導体。

還元: L-アスパラギン酸の還元型。

置換: ジペプチドのさまざまなアシル化またはアルキル化誘導体。

4. 科学研究の応用

L-トリプトファン-L-アスパラギン酸は、いくつかの科学研究の応用があります。

化学: ペプチド結合の形成と安定性を研究するためのモデル化合物として使用されます。

生物学: タンパク質-タンパク質相互作用と酵素-基質特異性における役割について調査されています。

医学: 神経伝達物質合成や免疫調節における役割など、その潜在的な治療効果について調査されています。

科学的研究の応用

L-Tryptophan-L-aspartic acid has several scientific research applications:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic effects, including its role in neurotransmitter synthesis and immune modulation.

Industry: Utilized in the production of specialized peptides and as a precursor for the synthesis of more complex molecules

作用機序

L-トリプトファン-L-アスパラギン酸の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

L-トリプトファン: キヌレニン経路とセロトニン経路を介して代謝され、神経伝達物質のレベルと免疫応答に影響を与えます.

L-アスパラギン酸: クエン酸回路に関与し、他のアミノ酸やヌクレオチドの合成のための前駆体として役立ちます.

生化学分析

Biochemical Properties

Trp-Asp is involved in a multitude of eukaryotic proteins involved in a variety of cellular processes . Proteins containing WD repeats are known to serve as platforms for the assembly of protein complexes .

Cellular Effects

Trp-Asp influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is involved in key cellular processes, including cell division and cytokinesis, apoptosis, light signaling and vision, cell motility, flowering, floral development, and meristem organization .

Molecular Mechanism

At the molecular level, Trp-Asp exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The WD motif in Trp-Asp acts as a site for protein-protein interaction, serving as a platform for the assembly of protein complexes .

Temporal Effects in Laboratory Settings

Current studies focus on its role in protein-protein interactions and the assembly of protein complexes .

Dosage Effects in Animal Models

Given its crucial role in protein-protein interactions and cellular processes, variations in dosage could potentially impact these functions .

Metabolic Pathways

Tryptophan, one of the components of Trp-Asp, is involved in the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Transport and Distribution

Given its role in protein-protein interactions and cellular processes, it is likely to interact with various transporters and binding proteins .

Subcellular Localization

Given its role in protein-protein interactions and cellular processes, it is likely to be found in various compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan-L-aspartic acid typically involves the coupling of L-tryptophan and L-aspartic acid using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of L-Tryptophan-L-aspartic acid can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli or Corynebacterium glutamicum are often used to produce the individual amino acids, which are then chemically coupled to form the dipeptide. This method is cost-effective and environmentally friendly compared to traditional chemical synthesis .

化学反応の分析

Types of Reactions

L-Tryptophan-L-aspartic acid can undergo various chemical reactions, including:

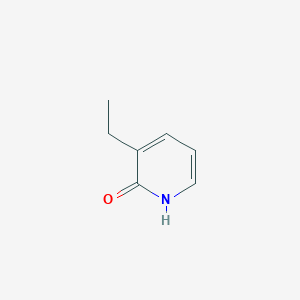

Oxidation: The indole ring of L-tryptophan can be oxidized to form kynurenine derivatives.

Reduction: Reduction reactions can modify the carboxyl groups of L-aspartic acid.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

Oxidation: Kynurenine derivatives from L-tryptophan.

Reduction: Reduced forms of L-aspartic acid.

Substitution: Various acylated or alkylated derivatives of the dipeptide.

類似化合物との比較

類似化合物

- L-トリプトファン-L-グルタミン酸

- L-トリプトファン-L-アラニン

- L-トリプトファン-L-セリン

独自性

L-トリプトファン-L-アスパラギン酸は、必須アミノ酸である芳香族アミノ酸と非必須アミノ酸である酸性アミノ酸の組み合わせによってユニークです。 この組み合わせにより、幅広い生化学プロセスに関与することが可能になり、研究や産業への応用において貴重な化合物となります .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c16-10(14(21)18-12(15(22)23)6-13(19)20)5-8-7-17-11-4-2-1-3-9(8)11/h1-4,7,10,12,17H,5-6,16H2,(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEAINPHPNDNGE-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

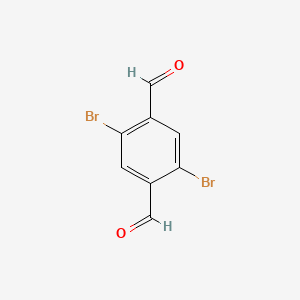

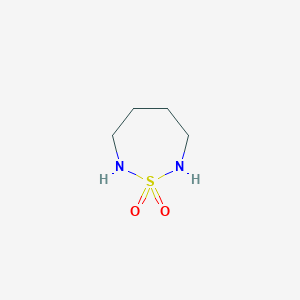

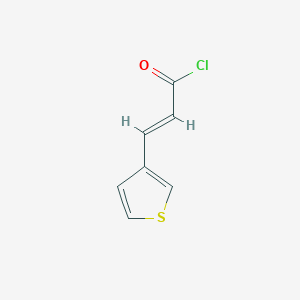

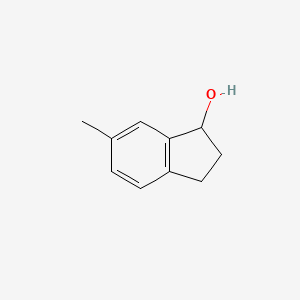

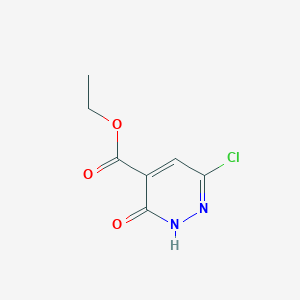

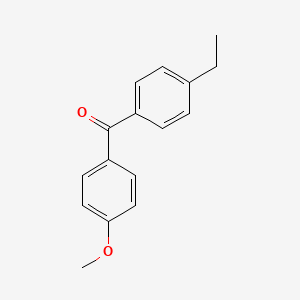

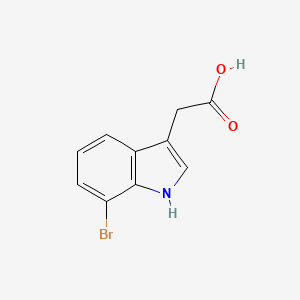

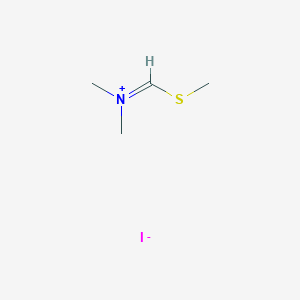

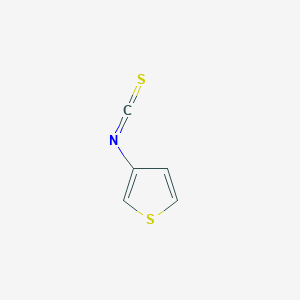

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function attributed to WD40 repeat proteins?

A1: WD40 repeat proteins typically act as scaffolding molecules, facilitating protein-protein interactions and the assembly of multi-protein complexes. [, , , , ]

Q2: Can you provide specific examples of how WD40 proteins interact with targets and influence downstream events?

A2: * WDR68: This WD40 protein binds to the kinase DYRK1A, impacting its activity and cellular localization. This interaction is crucial for WDR68's role in various processes, including craniofacial development. The molecular chaperone TRiC/CCT is essential for proper WDR68 folding, highlighting the interplay between chaperones and WD40 proteins. []* Chromatin Assembly Factor 1 (CAF-1) p48 subunit: This WD40 protein interacts with histones and other CAF-1 subunits, playing a vital role in chromatin assembly after DNA replication. Disrupting these interactions compromises cell viability in vertebrate cells. [, ]* Scp160p: In yeast, this WD40 protein interacts with ribosomes and translation factors, potentially linking mRNA specificity to translational regulation. Its interaction with Asc1p, a WD40 protein itself, suggests a role for WD40 proteins in bridging translation with signaling pathways. []* LRRK2: Mutations in the WD40 domain of LRRK2 are implicated in Parkinson’s disease. These mutations often disrupt dimer formation, impacting LRRK2 kinase activity and potentially contributing to disease pathogenesis. [, ]* BRCA1: RbAp46, a WD40 protein, interacts with the BRCT domain of BRCA1, a tumor suppressor protein. This interaction modulates BRCA1's transactivation activity, suggesting a role for RbAp46 in DNA damage response. []

Q3: What is the significance of the interaction between Sec13, a WD40 protein, and Nup96 at the nuclear pore complex?

A3: Sec13, known for its role in COPII vesicle formation, also localizes to the nuclear pore complex (NPC). Its interaction with Nup96 at the NPC suggests a role in regulating nucleocytoplasmic transport. Sec13 shuttles between the nucleus and cytoplasm, potentially coupling functions between these compartments. []

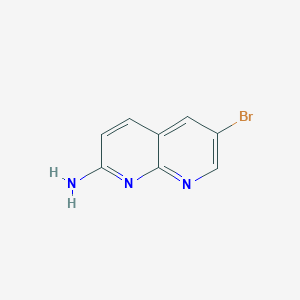

Q4: What is the defining structural characteristic of WD40 repeat proteins?

A4: WD40 proteins are characterized by multiple repeating units, typically 4 to 16, each consisting of approximately 40 amino acids. These units often end in a tryptophan-aspartic acid (WD) dipeptide, giving the motif its name. [, , ]

Q5: What is the typical three-dimensional structure formed by WD40 repeats?

A5: WD40 repeats fold into a characteristic β-propeller structure, often consisting of seven blades arranged around a central axis. Each blade is formed by four antiparallel β-strands. This β-propeller structure provides a platform for protein-protein interactions. [, , , ]

Q6: How does the WD40 repeat structure contribute to the functional diversity of WD40 proteins?

A6: The β-propeller structure provides a versatile scaffold for binding diverse partners. Variations in the amino acid sequences within the loops connecting the β-strands contribute to the specificity of WD40 proteins for their binding partners. [, ]

Q7: Do WD40 proteins possess intrinsic catalytic activity?

A7: While WD40 domains themselves are primarily structural, they are often found in proteins with catalytic domains. For instance, LRRK2 contains a WD40 domain alongside a kinase domain. WD40 domains can modulate the activity of these catalytic domains. [, ]

Q8: How has computational modeling been used to understand WD40 proteins?

A8: * Structural Modeling: Computer-aided structural analysis has been used to predict the β-propeller structure of WD40 proteins, like WDR68. This information is crucial for understanding the spatial arrangement of the WD40 repeats and their potential binding sites. []* Molecular Docking: This technique has been employed to predict the binding modes of peptides to the active site of enzymes like xanthine oxidase. This approach can help identify potential inhibitory peptides and elucidate the structural basis of their activity. []* Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of proteins, including the WD40 domain of LRRK2. These simulations have been used to study how Parkinson's disease-related mutations disrupt the dimerization of the WD40 domain, offering potential therapeutic targets. []

Q9: How do modifications within the WD40 repeat affect protein function?

A9: Mutations or modifications within WD40 repeats can disrupt the β-propeller structure, leading to loss of function. For example, mutations in the WD40 domain of LRRK2, including the G2385R polymorphism, impair dimer formation and impact kinase activity. [, , ]

Q10: Are there specific amino acid residues within WD40 repeats critical for function?

A10: Yes, the conserved tryptophan and aspartic acid residues at the end of each repeat are crucial for maintaining the structural integrity of the β-propeller. Additionally, residues within the loops connecting the β-strands are important for specific protein-protein interactions. [, , , , ]

Q11: How can SAR studies be applied to develop targeted therapeutics?

A11: Understanding the structural determinants of WD40 protein function can inform the design of small molecule inhibitors or peptidomimetics that specifically target these proteins. By targeting specific WD40 protein-protein interactions, it might be possible to modulate downstream signaling pathways for therapeutic benefit. [, ]

Q12: What were some of the key discoveries that led to our understanding of WD40 repeat proteins?

A27: * Identification of the WD40 motif: The initial discovery of the repeating WD40 motif in the β-subunit of G proteins marked a turning point. [, ] * Recognition of the β-propeller structure: Determining the characteristic β-propeller fold adopted by WD40 repeats provided crucial insight into their function as protein-protein interaction modules. [, , ]* Linking WD40 proteins to diverse cellular processes: Research continues to unveil the roles of WD40 proteins in a wide array of cellular functions, including signal transduction, vesicle trafficking, chromatin remodeling, and cell cycle control. [, , , , , , , , , ]

Q13: How do different scientific disciplines contribute to WD40 protein research?

A28: WD40 protein research is highly interdisciplinary, drawing upon:* Biochemistry: To purify, characterize, and study the interactions of WD40 proteins. [, , , , , , , , ]* Molecular Biology: To clone, express, and manipulate WD40 protein genes to study their function. [, , , , , , , , ] * Structural Biology: To determine the three-dimensional structures of WD40 proteins and their complexes, providing insights into their mechanisms of action. [, , , , ]* Cell Biology: To investigate the cellular processes in which WD40 proteins are involved, using techniques like microscopy and gene editing. [, , , , , ]* Computational Biology: To model WD40 protein structures, predict their interactions, and design targeted therapeutics. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)